molecular formula C17H14ClFN4O B2599816 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034463-87-9

2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2599816
CAS No.: 2034463-87-9
M. Wt: 344.77
InChI Key: AQNDSIITXHIVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule of interest in chemical biology and pharmaceutical research. This compound features a benzamide core linked via a methylene group to a pyridine-pyrazole heterobiaryl system, a structural motif prevalent in the development of biologically active agents. The core components of this molecule are associated with diverse research applications. The pyrazole scaffold is a well-documented heterocycle in medicinal chemistry, found in compounds investigated for a range of activities, including anti-inflammatory , analgesic , antibacterial , and antiviral properties . Furthermore, substituted benzamides are frequently explored in agrochemical research for their potential in contelling unwanted microorganisms such as phytopathogenic fungi and viruses . The specific combination of the 2-chloro-4-fluorobenzamide moiety with a (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl group suggests potential for interaction with various enzymatic targets. Structural analogs, such as pyrazole-based benzamides, have been studied as inhibitors for enzymes like plasma kallikrein and have been synthesized as potential covalent inhibitors for serine proteases such as thrombin . This compound is provided for research purposes to investigate its mechanism of action, binding affinity, and potential as a lead structure in drug discovery or agrochemical development. Its structure offers a versatile platform for further chemical modification and structure-activity relationship (SAR) studies. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-23-16(6-7-22-23)15-5-2-11(9-20-15)10-21-17(24)13-4-3-12(19)8-14(13)18/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNDSIITXHIVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolyl-pyridine intermediate, which is then coupled with the benzamide derivative. Key steps may include:

    Formation of the pyrazolyl-pyridine intermediate: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyridine aldehyde.

    Coupling reaction: The intermediate is then reacted with 2-chloro-4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Therapeutic Applications

1. Cancer Treatment
Research indicates that compounds similar to 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide may serve as effective agents against various cancer types. The compound's structure allows it to potentially inhibit specific kinases involved in tumor proliferation. For instance, studies on related pyrazole derivatives have shown promising results against cancer cell lines, including MCF7 and A549, demonstrating significant cytotoxic effects with IC₅₀ values indicating effective inhibition of cell growth .

2. Kinase Inhibition
The compound's design suggests it may act as a selective inhibitor of certain kinases, which are crucial in many signaling pathways associated with cancer and other diseases. For example, the inhibition of the MPS1 kinase has been linked to reduced tumor growth in xenograft models, highlighting the therapeutic potential of such compounds in targeting aberrant cell signaling .

Case Studies and Research Findings

Several studies have explored the efficacy of pyrazole-based compounds similar to 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide:

  • Inhibition of Plasmodial Kinases : A study identified novel inhibitors for PfGSK3 and PfPK6 kinases, which are essential for malaria treatment. Compounds were screened for their ability to inhibit these kinases effectively .
  • Structure-Based Drug Design : Research involving structure-based design has led to the development of potent inhibitors targeting MPS1, showcasing how modifications in similar chemical frameworks can yield compounds with enhanced therapeutic profiles .
  • Pyrazole Derivatives in Oncology : Recent advancements have highlighted the role of pyrazole derivatives as promising anticancer agents, demonstrating their ability to induce apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and analogs identified in the evidence:

Compound Name / Identifier Molecular Weight Key Substituents/Functional Groups Notable Structural Features
Target: 2-Chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide ~360 g/mol* - Cl (C-2), F (C-4) on benzamide
- Pyridine-pyrazole heterocycle
- Methylene linker
Combines halogenated benzamide with a fused pyridine-pyrazole system for planar rigidity.
5-Chlor-N-(6-methoxy-4-methylpyridin-3-yl)-...benzamid ~550 g/mol* - Cl, trifluoropropyloxy, triazolopyridine
- Methoxy and methyl groups on pyridine
Bulky trifluoropropyloxy group enhances lipophilicity; methoxy improves solubility.
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide 455.8 g/mol - Trifluoromethylpyridine
- Piperazine-carboxamide
- Benzoxazinone
Piperazine improves solubility; benzoxazinone introduces fused oxygen-nitrogen heterocycle.
N-[2-Chloro-5-(...propyl}-6-oxo-1,6-dihydropyrimidin-5-yl)benzyl]-4-fluorobenzamide 663.569 g/mol - Chlorobenzyl, fluorobenzamide
- Piperidine-benzimidazolone
- Pyrimidinone
Extended piperidine-benzimidazolone chain increases molecular complexity and weight.
N-Cyclohexyl-4-(4-fluorobenzyl)morpholine-2-carboxyamide ~350 g/mol* - Morpholine-carboxyamide
- Fluorobenzyl
- Cyclohexyl
Morpholine enhances solubility; fluorobenzyl adds aromatic electronegativity.

Electronic and Physicochemical Implications

  • Halogen Effects : The target compound’s chlorine and fluorine substituents (electron-withdrawing) may enhance binding to hydrophobic pockets in biological targets compared to methoxy (electron-donating) groups in ’s analogs .
  • Heterocyclic Systems: The pyridine-pyrazole moiety in the target offers planar rigidity, contrasting with the non-planar benzoxazinone () or morpholine () systems, which may influence stacking interactions .
  • Solubility and Lipophilicity : Piperazine () and morpholine () rings improve aqueous solubility, whereas trifluoropropyloxy () increases lipophilicity .

Computational Insights

For example:

  • The trifluoromethyl group in ’s analog may create strong dipole moments, altering charge distribution compared to the target’s simpler halogen substituents.
  • Topological analysis of electron density could reveal differences in hydrogen-bonding capacity between the target’s pyrazole and ’s pyrimidinone.

Biological Activity

2-Chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the context of cancer and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C17_{17}H14_{14}ClFN4_{4}O
  • Molecular Weight : 344.8 g/mol
  • CAS Number : 2320891-61-8

The compound acts primarily as a selective androgen receptor modulator (SARM), which means it can selectively modulate androgen receptors in tissues, potentially leading to therapeutic effects in conditions influenced by these receptors, such as certain cancers and muscle wasting disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably, compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Reference
2-Chloro-4-fluoro-N-(...)MCF7 (Breast Cancer)3.79
2-Chloro-4-fluoro-N-(...)SF-268 (Brain Cancer)12.50
2-Chloro-4-fluoro-N-(...)NCI-H460 (Lung Cancer)42.30

These findings suggest that the compound could be developed further for anticancer therapies.

Anti-Tubercular Activity

In related research, compounds structurally similar to 2-chloro-4-fluoro-N-(...) were evaluated for their anti-tubercular properties. A series of benzamide derivatives showed significant activity against Mycobacterium tuberculosis, with IC50_{50} values ranging from 1.35 to 2.18 µM . Although specific data on the compound is limited, the structural similarities indicate potential efficacy.

Cytotoxicity Studies

Cytotoxicity evaluations on human embryonic kidney cells (HEK-293) revealed that several derivatives of pyrazole compounds were non-toxic at effective concentrations . This is a crucial factor for drug development, as it suggests a favorable safety profile.

Case Studies

  • Study on SARs : A study focusing on SARs demonstrated that modifications to the pyrazole ring significantly influenced biological activity. The introduction of various substituents led to enhanced binding affinity and selectivity towards androgen receptors, indicating that similar modifications might enhance the efficacy of 2-chloro-4-fluoro-N-(...) .
  • Anti-Cancer Efficacy : In a comparative study of several pyrazole derivatives, one derivative demonstrated an IC50_{50} value of 26 µM against A549 lung cancer cells, showcasing the potential for this class of compounds in oncology .

Q & A

Q. What approaches resolve conflicting bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Standardization:
  • Assay Conditions: Control pH (7.4), temperature (25°C), and ATP concentration (1 mM) in kinase assays .
  • Batch Variability: Validate compound purity via LC-MS for each experiment .
  • Meta-Analysis: Compare data with structurally related pesticides (e.g., fluazuron) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.